Ethyl 4-hydroxyoctanoate Ethyl 4-hydroxyoctanoate
Brand Name: Vulcanchem
CAS No.: 57753-66-9
VCID: VC19580818
InChI: InChI=1S/C10H20O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol

Ethyl 4-hydroxyoctanoate

CAS No.: 57753-66-9

Cat. No.: VC19580818

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxyoctanoate - 57753-66-9

Specification

CAS No. 57753-66-9
Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
IUPAC Name ethyl 4-hydroxyoctanoate
Standard InChI InChI=1S/C10H20O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3
Standard InChI Key CVRDXMOYGSJRGF-UHFFFAOYSA-N
Canonical SMILES CCCCC(CCC(=O)OCC)O

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

Ethyl 4-hydroxyoctanoate belongs to the class of hydroxy fatty acid esters, featuring an eight-carbon backbone (octanoic acid) with a hydroxyl (-OH) group at the fourth position and an ethyl ester group at the terminal carboxyl group. The IUPAC name, ethyl 4-hydroxyoctanoate, reflects this arrangement, while its InChIKey (CVRDXMOYGSJRGF-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular FormulaC10H20O3\text{C}_{10}\text{H}_{20}\text{O}_{3}
Molecular Weight188.26 g/mol
Boiling PointNot explicitly reported-
DensityNot explicitly reported-
Retention Index (GC)2014 (DB-Wax column)

Synthesis and Production Methods

Biocatalytic Approaches

The synthesis of ethyl 4-hydroxyoctanoate predominantly relies on biocatalytic processes employing recombinant enzymes or microbial systems. For instance, Vulcanchem outlines a method using ketoreductases to asymmetrically reduce 4-chloro-3-oxooctanoate precursors, achieving enantioselectivity exceeding 99% under optimized pH (7.0–9.0) and temperature (25–45°C) conditions . This approach mirrors techniques described in patent WO2014075447A1, where halohydrin dehalogenases facilitate cyanide substitution in analogous esters .

Reaction Optimization

Critical parameters for maximizing yield include:

  • Substrate Concentration: 35–40% (w/v) for efficient microbial uptake .

  • Cofactors: NADPH or NADH for electron transfer in redox reactions.

  • Solvent Systems: Mixed aqueous-organic phases (e.g., toluene and buffer) to stabilize enzymes and substrates .

A comparative analysis of synthesis methods reveals that biocatalysis outperforms traditional chemical routes in stereochemical control, albeit with higher initial enzyme production costs .

Industrial and Research Applications

Pharmaceutical Intermediates

Ethyl 4-hydroxyoctanoate serves as a chiral building block for synthesizing active pharmaceutical ingredients (APIs). Its hydroxyl group enables hydrogen bonding with biological targets, enhancing drug-receptor interactions. For example, derivatives of this compound are investigated for anti-inflammatory and antimicrobial properties, though specific drug candidates remain proprietary.

Biochemical Research

In microbial fermentation studies, ethyl 4-hydroxyoctanoate acts as a metabolic pathway enhancer. Recent experiments demonstrate its role in upregulating β-oxidation pathways in Saccharomyces cerevisiae, increasing acetyl-CoA production by 22% compared to controls. This finding underscores its potential in biofuel production and bioremediation.

Flavor and Fragrance Industry

While direct applications in this sector are less documented, structurally similar hydroxy esters (e.g., ethyl 4-hydroxybutanoate) are known for caramel-like odors . Ethyl 4-hydroxyoctanoate’s longer carbon chain may contribute to sustained fragrance release in cosmetic formulations, warranting further exploration.

Analytical Characterization

Gas Chromatography (GC)

The NIST WebBook reports a retention index of 2014 for ethyl 4-hydroxyoctanoate on a DB-Wax capillary column, using helium as the carrier gas at 40°C . This data aids in purity assessment during synthetic workflows.

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy: Peaks at 3450 cm1^{-1} (O-H stretch) and 1740 cm1^{-1} (ester C=O stretch) confirm functional groups.

  • Mass Spectrometry (MS): A molecular ion peak at m/z 188.26 aligns with its molecular weight .

Future Research Directions

Green Chemistry Innovations

Developing immobilized enzyme systems could reduce production costs and improve reusability. For example, covalent bonding of ketoreductases to magnetic nanoparticles may enhance stability under industrial conditions .

Expanded Biomedical Applications

Preliminary studies suggest that ethyl 4-hydroxyoctanoate derivatives inhibit cyclooxygenase-2 (COX-2), a target in anti-inflammatory drug design. Clinical trials are needed to validate efficacy and safety.

Environmental Impact Assessments

While the compound is biodegradable, its ecotoxicity profile remains uncharacterized. Standardized OECD tests (e.g., Daphnia magna acute toxicity assays) are recommended to ensure sustainable use.

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